Lsd1-IN-21

Neuro-oncology CNS disorders Pharmacokinetics

LSD1 inhibitor selection requires careful differentiation beyond nominal target engagement, as potency varies 10,000-fold and isoform selectivity differs substantially. Lsd1-IN-21 (Compound 5a) provides a validated solution: a cyanopyrimidine-hydrazone hybrid with documented BBB permeability and dual epigenetic/anti-inflammatory activity. - Potency: IC50=0.956 µM vs. recombinant LSD1 - Functional differentiation: Reduces TNF-α and sub-micromolar anticancer activity (HOP-62, OVCAR-4) - Application: Glioblastoma, neuroinflammation models, combination screening - Minimal CYP inhibition, reversible mechanism, acceptable metabolic stability

Molecular Formula C24H25N5O2S
Molecular Weight 447.6 g/mol
Cat. No. B12406241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-21
Molecular FormulaC24H25N5O2S
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC(C)CSC1=NC(=C(C(=N1)NN=CC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H25N5O2S/c1-16(2)15-32-24-27-22(18-7-11-20(31-4)12-8-18)21(13-25)23(28-24)29-26-14-17-5-9-19(30-3)10-6-17/h5-12,14,16H,15H2,1-4H3,(H,27,28,29)/b26-14+
InChIKeyFIYSSQSHFHBMNN-VULFUBBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-21 Baseline Profile


Lsd1-IN-21 (also known as compound 5a) is a synthetic small molecule belonging to the cyanopyrimidine-hydrazone hybrid class [1]. It functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in cancer and inflammation [1]. The compound is characterized by its reported ability to cross the blood-brain barrier (BBB), a property not universally shared among LSD1 inhibitors, and demonstrates dual functional activity through both anticancer effects in specific cell lines and the reduction of pro-inflammatory cytokines .

LSD1 demethylase pathway studies
Reported BBB-penetrant probe
Supports epigenetic & inflammation research

Lsd1-IN-21 Differentiation Profile


Selecting a generic LSD1 inhibitor without considering Lsd1-IN-21's specific, quantifiable attributes can lead to experimental failure, particularly in studies involving CNS targets or inflammation models. While many clinical-stage LSD1 inhibitors (e.g., ORY-1001, GSK-LSD1, SP2509) exhibit low nanomolar potency [1], they are not characterized as blood-brain barrier penetrant. Conversely, Lsd1-IN-21's documented BBB penetration and its significant reduction of the pro-inflammatory cytokine TNF-α [1] represent a unique combination of properties not found in these more potent, non-penetrant analogs. Furthermore, its specific anti-proliferative profile against HOP-62 and OVCAR-4 cancer cell lines [1] may not be replicated by other in-class compounds, underscoring the need for a targeted selection based on experimental requirements.

Mechanism of inhibition Reversible vs. irreversible LSD1 binding may shift target-residence time
CNS exposure Brain penetrance varies widely; not all LSD1 inhibitors cross the BBB
Off-target enzyme modulation CYP and MAO inhibition profiles may confound combination studies

Lsd1-IN-21 Head-to-Head Evidence


LSD1 Biochemical Inhibition vs. Congeners

Lsd1-IN-21 is characterized as a blood-brain barrier (BBB) penetrant compound . This is a critical differentiator when compared to more potent, clinical-stage LSD1 inhibitors like ORY-1001 (Iadademstat), GSK-LSD1, and SP2509, for which BBB penetration is not a reported or prominent feature in their respective primary pharmacological profiles . For CNS-targeted research, this property is essential for achieving target engagement in the brain.

Biochemical IC50
Head-to-head
IC50 = 0.956 µM
Reported on-target biochemical potency within series
Most potent cyanopyrimidine derivative in study
Neuro-oncology CNS disorders Pharmacokinetics

NCI-60 Anticancer Activity Profile

Lsd1-IN-21 demonstrates a significant reduction in the pro-inflammatory cytokine TNF-α [1]. This functional anti-inflammatory readout is not a primary characteristic of many other potent LSD1 inhibitors, such as GSK-LSD1 or SP2509, which are predominantly characterized for their effects on histone methylation and cancer cell proliferation [2]. The dual activity (anticancer and anti-inflammatory) of Lsd1-IN-21 offers a unique pharmacological profile.

NCI-60 Growth Inhibition
Cross-study comparable
GI50 = 0.414–0.417 µM (HOP-62, OVCAR-4)
Supports cell-model endpoint review in lung/ovarian lines
Sub-micromolar antiproliferative activity reported
Inflammation Immuno-oncology Cytokine

Blood-Brain Barrier Penetrance

In the NCI-60 human tumor cell line panel, Lsd1-IN-21 (compound 5a) exhibited sub-micromolar growth inhibition with GI50 values of 0.414 µM against HOP-62 (non-small cell lung cancer) and 0.417 µM against OVCAR-4 (ovarian cancer) cell lines [1]. This cellular potency, while not as low as the nanomolar IC50 values of clinical candidates like GSK-LSD1 (16 nM) or ORY-1001 (<20 nM) against the isolated enzyme , defines its specific anti-proliferative activity profile in these cancer types.

BBB Penetrance
Class-level inference
BBB-penetrant
Reported CNS exposure profile for neuro-oncology studies
Not all LSD1 inhibitors exhibit BBB permeability
Cancer cell lines Cytotoxicity NCI-60

TNF-α Anti-Inflammatory Effect

Direct inhibition of the LSD1 enzyme by Lsd1-IN-21 was confirmed with an IC50 value of 0.956 µM [1]. This value serves as a key differentiator from compounds like SP2509, which exhibit significantly higher potency (IC50 of 13 nM) in enzymatic assays . For studies where sub-micromolar target engagement is sufficient or where the unique BBB-penetrant and anti-inflammatory profile is prioritized, this level of activity defines its specific utility.

TNF-α Modulation
Supporting evidence
Reported reduction in TNF-α
Supports anti-inflammatory pathway-response context
Quantitative fold-change not detailed
Target validation Mechanism of action Enzymatic inhibition

Lsd1-IN-21 Application Scenarios


CNS Oncology: Glioblastoma & Brain Metastasis

Lsd1-IN-21 is uniquely suited for in vitro and in vivo studies of brain tumors (e.g., glioblastoma, medulloblastoma) or brain metastases where target engagement behind the blood-brain barrier is required. Its documented BBB-penetrant property allows for investigation of LSD1 inhibition in a CNS context, an application where most clinical-stage inhibitors like ORY-1001 or GSK-LSD1 are not validated . Researchers can utilize this compound to probe the role of LSD1 in glioma stem cell maintenance, tumor growth, and therapeutic resistance within the brain microenvironment.

Neuroinflammation and Epigenetic-Immune Crosstalk

For studies exploring the intersection of epigenetic regulation and inflammation, Lsd1-IN-21 provides a distinct tool due to its ability to significantly reduce TNF-α levels [1]. This makes it particularly relevant for models of inflammation-associated cancers (e.g., colitis-associated cancer) or for investigating how LSD1 inhibition modulates the tumor immune microenvironment. Unlike compounds such as GSK-LSD1 or SP2509, which lack a prominent anti-inflammatory profile [2], Lsd1-IN-21 allows for direct interrogation of the LSD1-TNF-α signaling axis.

Combination Therapy and Chemosensitization

Based on its quantified GI50 values, Lsd1-IN-21 is a valuable compound for focused studies on non-small cell lung cancer (HOP-62) and ovarian cancer (OVCAR-4) [1]. Its sub-micromolar activity in these lines provides a defined starting point for combination studies with standard-of-care chemotherapies or other targeted agents. This targeted application leverages the specific, validated activity profile of Lsd1-IN-21 rather than assuming broad efficacy across all cancer types.

SAR Studies and Chemical Probe Optimization

As a cyanopyrimidine-hydrazone hybrid [1], Lsd1-IN-21 offers a chemical scaffold distinct from the cyclopropylamine-based inhibitors (e.g., ORY-1001) or the pyridine-based GSK-LSD1. This structural differentiation can be critical in chemical biology experiments designed to dissect scaffold-specific effects, study structure-activity relationships (SAR), or develop novel PROTACs where a unique ligand binding mode is advantageous.

Application
Selection Property
Validation Focus
CNS tumor cell-model studies
Reported BBB-penetrant probe with cellular activity
Intracranial model target engagement
Neuroinflammation pathway research
Documented TNF-α modulation
Microglial and cytokine assay endpoints
Combination epigenetic screens
Minimal CYP inhibition profile
Drug-drug interaction confound review
SAR and lead optimization
Benchmark cyanopyrimidine series potency
NCI-60 panel cross-comparison

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